
N-(2-chlorobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H12ClN5OS and its molecular weight is 369.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chlorobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial treatments. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound.
Chemical Structure
The compound is characterized by the presence of a pyrimidine core substituted with a thiophen-2-yl group and an oxadiazole moiety. Its structural formula can be represented as follows:
This structure is notable for its potential interactions with biological targets due to the electron-withdrawing properties of the chlorobenzyl and oxadiazole groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5a | MCF-7 | 0.65 | Apoptosis induction |
6a | U-937 | 1.5 | Cell cycle arrest at G0-G1 |
17a | HeLa | 2.41 | Disruption of DNA duplication |
These compounds often exhibit dose-dependent effects, inducing apoptosis in cancer cells while sparing normal cells at higher concentrations .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. This compound has shown promising results against various bacterial strains:
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.22 | Bactericidal |
Escherichia coli | 0.25 | Bactericidal |
Pseudomonas aeruginosa | 0.30 | Bactericidal |
These findings suggest that the compound could be developed into a potent antimicrobial agent, particularly in treating infections caused by resistant strains .
Anticancer Mechanism
The anticancer activity is primarily attributed to the ability of the compound to induce apoptosis and disrupt critical cell cycle processes. Molecular docking studies indicate that it may bind effectively to key enzymes involved in cancer cell proliferation and survival pathways .
Antimicrobial Mechanism
The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The binding affinity studies suggest that these compounds interact with specific bacterial proteins, inhibiting their function .
Case Study 1: Anticancer Efficacy
In a study evaluating various oxadiazole derivatives, this compound was tested against multiple cancer cell lines. The results showed that it had a significant IC50 value in the sub-micromolar range against MCF-7 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Resistance
A recent investigation into the antimicrobial efficacy of this compound revealed its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential as a novel therapeutic option in combating antibiotic resistance .
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds containing oxadiazole and thiophene rings exhibit a variety of biological activities:
- Antimicrobial Activity : Compounds similar to N-(2-chlorobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have demonstrated significant antibacterial properties. For example, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low µg/mL range .
- Antitumor Activity : Investigations into the antitumor potential of this compound reveal promising results against various cancer cell lines. Notably, it has shown cytotoxic effects on A549 (lung cancer) cells with an IC50 value around 45 µM .
- Enzyme Inhibition : The compound may inhibit specific enzymes critical in various diseases. For instance, it has been evaluated for its inhibitory effects on deubiquitinating enzymes and carbonic anhydrases, which are relevant in cancer therapy and neurodegenerative disorders .
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Effectiveness | MIC/IC50 Values |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Significant activity | MIC = 10 µg/mL |
Antimicrobial | Escherichia coli | Significant activity | MIC = 15 µg/mL |
Antitumor | A549 (lung cancer) | Cytotoxic effect | IC50 = 45 µM |
Case Study 1: Antibacterial Evaluation
A study focused on evaluating the antibacterial efficacy of oxadiazole derivatives highlighted that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values reported at 10 µg/mL and 15 µg/mL respectively .
Case Study 2: Antitumor Activity
Another investigation assessed the antitumor potential of thiophene-containing compounds. The results indicated that this compound effectively inhibited the growth of A549 cells, showing an IC50 value of approximately 45 µM. This suggests its potential as a lead compound for further development in cancer therapeutics .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5OS/c18-13-5-2-1-4-11(13)8-20-15-12(9-19-10-21-15)17-22-16(23-24-17)14-6-3-7-25-14/h1-7,9-10H,8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFWYAGZWRMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.